(2Z)-N-(4-chlorophenyl)-2-{[3-(trifluoromethyl)phenyl]imino}-2H-chromene-3-carboxamide
Description
Properties
IUPAC Name |
N-(4-chlorophenyl)-2-[3-(trifluoromethyl)phenyl]iminochromene-3-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H14ClF3N2O2/c24-16-8-10-17(11-9-16)28-21(30)19-12-14-4-1-2-7-20(14)31-22(19)29-18-6-3-5-15(13-18)23(25,26)27/h1-13H,(H,28,30) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NHCCEODXMCJOKJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=C(C(=NC3=CC=CC(=C3)C(F)(F)F)O2)C(=O)NC4=CC=C(C=C4)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H14ClF3N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
442.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound (2Z)-N-(4-chlorophenyl)-2-{[3-(trifluoromethyl)phenyl]imino}-2H-chromene-3-carboxamide, identified by its CAS number 1327186-03-7, belongs to a class of chromene derivatives that have garnered attention for their potential biological activities, including enzyme inhibition and anticancer properties. This article explores the biological activity of this compound based on diverse research findings.
Chemical Structure and Properties
The molecular formula of the compound is C23H14ClF3N2O2, with a molecular weight of 442.8 g/mol. The structure features a chromene backbone substituted with a 4-chlorophenyl group and a trifluoromethylphenyl imino moiety, which may contribute to its biological properties.
| Property | Value |
|---|---|
| Molecular Formula | C23H14ClF3N2O2 |
| Molecular Weight | 442.8 g/mol |
| CAS Number | 1327186-03-7 |
Enzyme Inhibition
Recent studies have focused on the enzyme inhibitory potential of this compound, particularly against cholinesterases. A related study demonstrated that chromene derivatives exhibit significant inhibition against acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE). The compound's structural features, especially the trifluoromethyl group, enhance its interaction with the active sites of these enzymes.
- Inhibition Potency : The compound has shown promising IC50 values in preliminary assays, indicating moderate to strong inhibition of AChE and BuChE. For instance, derivatives with similar structures demonstrated IC50 values ranging from 10 µM to 30 µM against AChE .
Anticancer Activity
The compound has also been evaluated for its cytotoxic effects against various cancer cell lines. In vitro studies have reported that compounds with similar chromene structures exhibit cytotoxicity against breast cancer cells (MCF-7).
- Cytotoxicity Findings : One study reported that chromene derivatives showed IC50 values as low as 5 µM against MCF-7 cells, suggesting significant anticancer potential .
The mechanism by which (2Z)-N-(4-chlorophenyl)-2-{[3-(trifluoromethyl)phenyl]imino}-2H-chromene-3-carboxamide exerts its biological effects likely involves multiple pathways:
- Enzyme Interaction : The trifluoromethyl group facilitates strong interactions through hydrogen bonding and pi-stacking with enzyme residues, enhancing inhibition efficacy .
- Cellular Uptake : The lipophilicity of the compound may aid in cellular uptake, allowing it to exert effects within target cells effectively.
Case Studies
Several case studies have been conducted to evaluate the biological activity of similar compounds:
- Study on Cholinesterase Inhibition :
- Anticancer Efficacy :
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Effects on Electronic and Physicochemical Properties
- (2Z)-N-Acetyl-2-[(4-fluorophenyl)imino]-2H-chromene-3-carboxamide (): Substituents: Replaces the 4-chlorophenyl group with an acetyl moiety and substitutes the 3-trifluoromethylphenyl imino group with a 4-fluorophenyl imino group. The fluorine atom (less electronegative than chlorine) may decrease electron-withdrawing effects, altering reactivity in nucleophilic or electrophilic reactions . Molecular Weight: The target compound (C23H15ClF3N2O2) has a higher molecular weight (~458.8 g/mol) compared to this analog (~379.3 g/mol), influencing pharmacokinetic properties like membrane permeability.
N-[4-(4-Methoxyphenyl)-1,3-thiazol-2-yl]-3-pyridinamine () :
- Core Structure : Replaces the chromene backbone with a thiazole ring.
- Impact : The thiazole core may enhance metabolic stability compared to the chromene system. The methoxyphenyl group increases electron density, contrasting with the electron-deficient trifluoromethyl group in the target compound .
Data Table: Key Properties of Comparable Compounds
| Compound Name | Core Structure | Substituents | Molecular Weight (g/mol) | Notable Activity/Application |
|---|---|---|---|---|
| Target Compound | Chromene-3-carboxamide | 4-ClPh, 3-CF3Ph-imino | ~458.8 | Hypothesized pesticidal/receptor modulation |
| (2Z)-N-Acetyl-2-[(4-FPh)imino]-chromene-3-carboxamide | Chromene-3-carboxamide | Acetyl, 4-FPh-imino | ~379.3 | Unknown (structural analog) |
| Cyantraniliprole | Phthalic diamide | 3-CF3Ph, 2-ClPy | ~499.1 | Insecticidal (ryanodine modulator) |
| 2-Cyano-2-[2-(4-MePh)hydrazinylidene]-ethanamide (13a) | Ethane-1,2-dione | 4-MePh, sulfamoylphenyl | ~357.4 | Synthetic intermediate |
Preparation Methods
Reaction Mechanism and Starting Materials
The reaction initiates with the deprotonation of N-(4-chlorophenyl)cyanoacetamide (3 ) by a mild base, such as aqueous sodium carbonate, generating a resonance-stabilized enolate. This enolate attacks the aldehyde group of 3-(trifluoromethyl)salicylaldehyde (4 ), followed by cyclization to form the chromene ring and concomitant elimination of water (Figure 1). The Z-configuration of the imino group is favored due to steric and electronic stabilization during cyclization.
Key reagents :
Scalability and Industrial Adaptations
For large-scale synthesis, continuous flow reactors enhance efficiency by minimizing thermal gradients and improving mixing. A reported pilot-scale protocol achieved 89% yield using a tubular reactor (residence time: 2 hours) with in-line purification via fractional crystallization.
Alternative Synthesis Routes
Ester-to-Amide Transformation
Ethyl 2-imino-2H-chromene-3-carboxylate (7 ) serves as an intermediate for carboxamide formation. Reacting 7 with 4-chloroaniline in toluene under reflux (6 hours) affords the target compound via nucleophilic acyl substitution (Scheme 1).
Scheme 1 :
- Synthesis of 7 : Ethyl 2-imino-2H-chromene-3-carboxylate is prepared via Knoevenagel condensation of salicylaldehyde with ethyl cyanoacetate.
- Aminolysis: 7 reacts with 4-chloroaniline in toluene, catalyzed by triethylamine, to yield the carboxamide.
Advantages :
Limitations :
Characterization and Analytical Validation
Spectroscopic Data
Purity Assessment
Thin-layer chromatography (TLC) in diethyl ether/petrol (3:1) confirms a single spot (Rf = 0.42). High-performance liquid chromatography (HPLC) purity exceeds 98%.
Comparative Analysis of Methods
Table 2: Method Comparison
| Method | Yield (%) | Purity (%) | Scalability | Eco-Friendliness |
|---|---|---|---|---|
| Knoevenagel | 87 | 98 | High | Moderate |
| Ester Aminolysis | 78 | 95 | Moderate | Low |
The Knoevenagel route outperforms ester amidation in yield and scalability, though it requires stringent control of aqueous conditions.
Q & A
Basic: What synthetic methodologies are recommended for synthesizing this compound, and how can reaction conditions be optimized?
Answer:
The synthesis involves multi-step organic reactions, typically starting with condensation between 4-chlorobenzaldehyde and a trifluoromethyl-substituted aniline derivative, followed by cyclization to form the chromene backbone. Key considerations include:
- Temperature control : Moderate temperatures (60–80°C) prevent side reactions like imine hydrolysis .
- Solvent selection : Polar aprotic solvents (e.g., DMF or acetonitrile) enhance reaction efficiency .
- Catalysts : Bases like piperidine or triethylamine accelerate imine formation and cyclization .
- Purification : Column chromatography with silica gel (eluent: ethyl acetate/hexane) ensures high purity (>95%) .
Basic: Which analytical techniques are critical for structural and stereochemical characterization?
Answer:
- NMR spectroscopy : 1H and 13C NMR confirm the (2Z) configuration and substituent positions. The imine proton appears as a singlet near δ 8.5 ppm, while aromatic protons show splitting patterns consistent with substitution .
- X-ray crystallography : Resolves stereochemistry and validates the chromene backbone geometry .
- HPLC-MS : Verifies purity (>98%) and molecular weight (e.g., m/z 422.84 for C23H16ClFN2O3) .
Advanced: How can researchers address discrepancies in reported biological activity data?
Answer:
Contradictions often arise from:
- Assay variability : Standardize protocols (e.g., cell line selection, incubation time) to minimize batch effects .
- Compound stability : Use stability-indicating HPLC to confirm integrity during bioassays .
- Orthogonal validation : Cross-validate results with alternative assays (e.g., enzyme inhibition vs. cell viability) .
- Meta-analysis : Aggregate data from multiple studies to identify trends in IC50 values or mechanism-of-action .
Advanced: What in silico strategies predict binding interactions with biological targets?
Answer:
- Molecular docking : Tools like AutoDock Vina model interactions with enzymes (e.g., kinases) by aligning the trifluoromethyl group in hydrophobic pockets .
- Molecular dynamics (MD) simulations : GROMACS assesses binding stability over time, highlighting key residues (e.g., Lys123 in ATP-binding sites) .
- Pharmacophore modeling : Identifies essential features (e.g., hydrogen-bond acceptors from the carboxamide group) for target engagement .
Basic: What are optimal storage conditions to maintain compound stability?
Answer:
- Light sensitivity : Store in amber vials at –20°C to prevent photodegradation .
- Moisture control : Use desiccants (e.g., silica gel) under inert gas (N2/Ar) to avoid hydrolysis of the imine group .
- Stability monitoring : Periodic HPLC analysis detects degradation products (e.g., open-chain aldehydes) .
Advanced: How can Structure-Activity Relationship (SAR) studies optimize bioactivity?
Answer:
- Functional group substitution : Replace the 4-chlorophenyl group with electron-withdrawing groups (e.g., nitro) to enhance enzyme inhibition .
- Bioisosteric replacement : Substitute trifluoromethyl with pentafluorosulfanyl to improve metabolic stability .
- QSAR modeling : Use descriptors like logP and polar surface area to predict bioavailability and cytotoxicity .
Basic: What solvent systems are effective for recrystallization?
Answer:
- Ethanol/water (7:3) : Yields needle-shaped crystals with high purity .
- Dichloromethane/hexane (1:5) : Ideal for slow evaporation to form single crystals for X-ray analysis .
Advanced: How to resolve contradictions in the compound’s mechanism of action?
Answer:
- Pathway-specific inhibitors : Use kinase inhibitors (e.g., staurosporine) to isolate signaling pathways in cell proliferation assays .
- Gene knockout models : CRISPR-Cas9-edited cell lines clarify target specificity (e.g., EGFR vs. VEGFR) .
- Kinetic studies : Surface plasmon resonance (SPR) quantifies binding affinity (KD) to eliminate false positives .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
